molecular formula C10H11ClN2O2 B3033375 5-Chloro-6-(pyrrolidin-1-yl)nicotinic acid CAS No. 1019127-02-6

5-Chloro-6-(pyrrolidin-1-yl)nicotinic acid

Cat. No.: B3033375
CAS No.: 1019127-02-6
M. Wt: 226.66 g/mol
InChI Key: HDCDDGUJIBDWJF-UHFFFAOYSA-N
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Description

5-Chloro-6-(pyrrolidin-1-yl)nicotinic acid is a chemical compound with the molecular formula C10H11ClN2O2 and a molecular weight of 226.66 g/mol It is a derivative of nicotinic acid, where the pyridine ring is substituted with a chlorine atom at the 5-position and a pyrrolidine ring at the 6-position

Preparation Methods

The synthesis of 5-Chloro-6-(pyrrolidin-1-yl)nicotinic acid typically involves the reaction of 5-chloronicotinic acid with pyrrolidine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the substitution reaction. The reaction conditions, such as temperature and time, are optimized to achieve a high yield of the desired product .

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but with enhanced efficiency and scalability. The use of continuous flow reactors and automated systems can help in achieving consistent product quality and higher production rates.

Chemical Reactions Analysis

5-Chloro-6-(pyrrolidin-1-yl)nicotinic acid can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

5-Chloro-6-(pyrrolidin-1-yl)nicotinic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Chloro-6-(pyrrolidin-1-yl)nicotinic acid involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

5-Chloro-6-(pyrrolidin-1-yl)nicotinic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.

Properties

IUPAC Name

5-chloro-6-pyrrolidin-1-ylpyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClN2O2/c11-8-5-7(10(14)15)6-12-9(8)13-3-1-2-4-13/h5-6H,1-4H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDCDDGUJIBDWJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=C(C=C(C=N2)C(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

Ethyl 5-chloro-6-(1-pyrrolidinyl)-3-pyridinecarboxylate (D14) (1.06 g, 4.16 mmol) in ethanol (20 mL) and aqueous sodium hydroxide (2M, 2.08 mL, 4.16 mmol) was heated at 40° C. for 18 h. The reaction mixture was allowed to cool and was neutralised with 2M HCl (aq.). The title compound formed as a white solid and was filtered off and washed with methanol to give the title compound (243 mg, 1.08 mmol) SJ108923-113A3. The filtrate was trapped on an SCX column, eluting with 2M ammonia in methanol to give further title compound as an orange solid (467 mg, 2.07 mmol). δH (methanol-d4, 400 MHz): 8.55 (1H, d), 8.03 (1H, d), 3.76-3.70 (4H, m), 1.96-1.90 (4H, m). MS (ES): C10H11ClN2O2 requires 226, 228; found 227, 229 (MH+).
Name
Ethyl 5-chloro-6-(1-pyrrolidinyl)-3-pyridinecarboxylate
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1.06 g
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2.08 mL
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20 mL
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Synthesis routes and methods II

Procedure details

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CCOC(=O)c1cnc(N2CCCC2)c(Cl)c1
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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